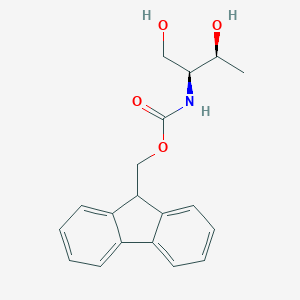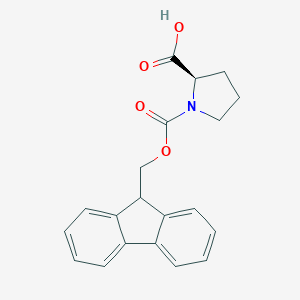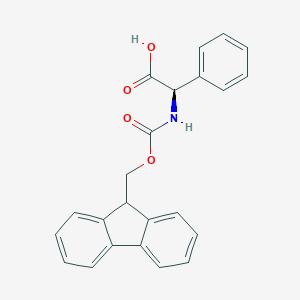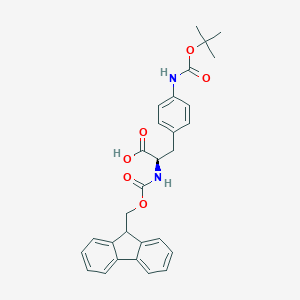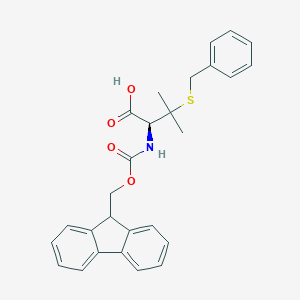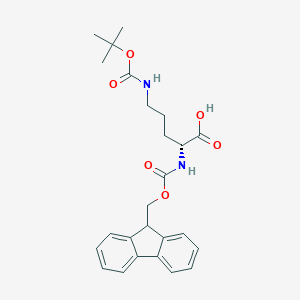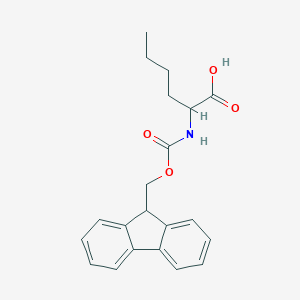
(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a derivative of propanoic acid . It has a molecular weight of 353.42 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 353.42 . It is stored at 2-8°C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Application 1: Hydrogel Formation
- Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine exhibits pH-controlled ambidextrous gelation. This means it can form hydrogels at different pH values as well as organogels .
- Results or Outcomes: The hydrogels formed have high thermal stability (around 100 °C) even at low minimum hydrogelation concentration (0.1 wt%). They also exhibit properties like pH stimulus response, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and can act as a drug carrier .
Application 2: Antimicrobial and Antifungal Activities
- Summary of the Application: The compound exhibits intriguing biological properties, such as antimicrobial and antifungal activities .
- Methods of Application: The compound is produced by certain strains of Streptomyces spp. and is secreted into its culture broth along with ε-PL .
- Results or Outcomes: The compound exhibits strong inhibitory activities against several yeasts and weaker activities against bacteria than ε-PL .
Application 3: Peptide Synthesis
- Methods of Application: The compound is used as a building block in the synthesis of peptides. The Fmoc group serves as a protective group for the amino acid during the synthesis process .
- Results or Outcomes: The use of this compound in peptide synthesis allows for the creation of peptides with specific sequences and structures, which can be used in various biological studies .
Application 4: Research Use
- Summary of the Application: The compound is used in various research applications due to its unique properties .
- Methods of Application: The specific methods of application can vary widely depending on the research context. In general, the compound can be used in experiments involving chemical reactions, biological assays, and other laboratory procedures .
- Results or Outcomes: The outcomes of these research applications can vary widely, but the use of this compound can contribute to advancements in various scientific fields .
Application 5: Synthesis of Unnatural Amino Acids
- Summary of the Application: The compound is used in the synthesis of unnatural amino acids, which are analogs of natural amino acids like Alanine, Glycine, Valine, and Leucine .
- Methods of Application: The compound is used as a building block in the synthesis process. The Fmoc group serves as a protective group for the amino acid during the synthesis .
- Results or Outcomes: The use of this compound in the synthesis of unnatural amino acids allows for the creation of new molecules with potentially unique properties and functions .
Application 6: Research Use
- Summary of the Application: The compound is used in various research applications due to its unique properties .
- Methods of Application: The specific methods of application can vary widely depending on the research context. In general, the compound can be used in experiments involving chemical reactions, biological assays, and other laboratory procedures .
- Results or Outcomes: The outcomes of these research applications can vary widely, but the use of this compound can contribute to advancements in various scientific fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGOSWFFHSPHM-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


